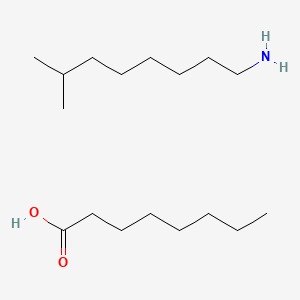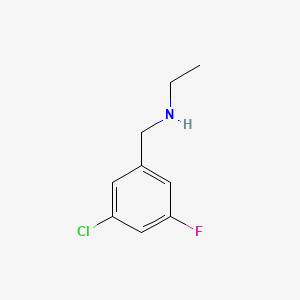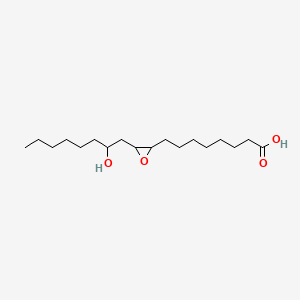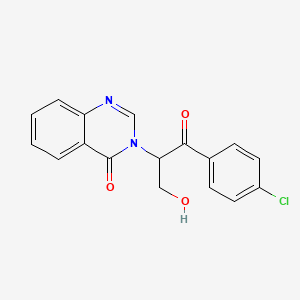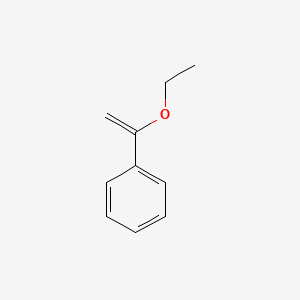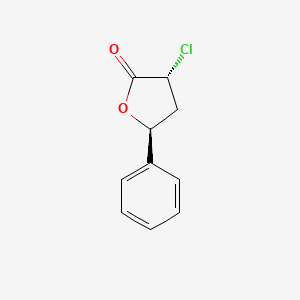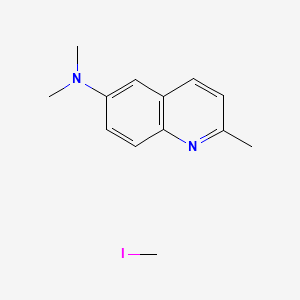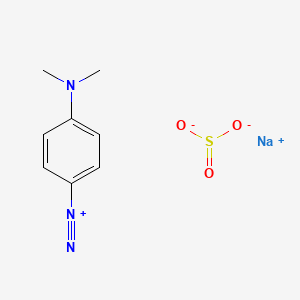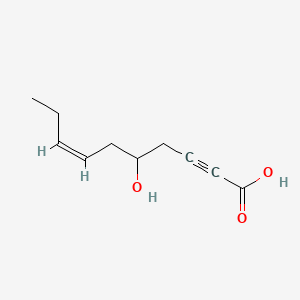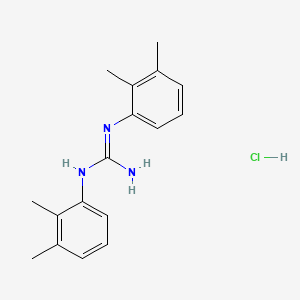
2,3-Dibromo-2-methylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2-methylbutyronitrile is an organic compound with the molecular formula C₅H₇Br₂N. It is a heterocyclic organic compound known for its applications in various fields of scientific research and industry. The compound is characterized by its two bromine atoms and a nitrile group attached to a butane backbone, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dibromo-2-methylbutyronitrile can be synthesized through the bromination of 2-methylbutyronitrile. The reaction typically involves the addition of bromine to 2-methylbutyronitrile in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically quenched with an aqueous solution of sodium metabisulfite to neutralize excess bromine and then purified through extraction and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2-methylbutyronitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted butyronitriles.
Reduction: Formation of 2,3-dibromo-2-methylbutylamine.
Oxidation: Formation of 2,3-dibromo-2-methylbutanoic acid.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2-methylbutyronitrile is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: As a potential inhibitor in biochemical assays due to its reactive bromine atoms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-2-methylbutyronitrile involves its ability to undergo nucleophilic substitution reactions due to the presence of reactive bromine atoms. The nitrile group can also participate in various reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-2-methylbutane: Lacks the nitrile group, making it less versatile in certain reactions.
2,3-Dichloro-2-methylbutyronitrile: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Dibromo-2-methylbutanoic acid: An oxidized derivative with different chemical properties.
Uniqueness
2,3-Dibromo-2-methylbutyronitrile is unique due to the presence of both bromine atoms and a nitrile group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable reagent in organic synthesis and various industrial applications.
Propiedades
Número CAS |
85554-83-2 |
|---|---|
Fórmula molecular |
C5H7Br2N |
Peso molecular |
240.92 g/mol |
Nombre IUPAC |
2,3-dibromo-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Br2N/c1-4(6)5(2,7)3-8/h4H,1-2H3 |
Clave InChI |
SBFUFGSTQOIQIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


